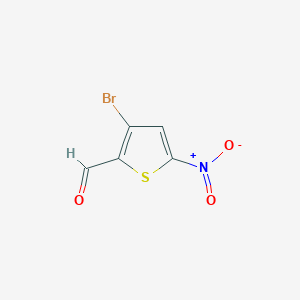![molecular formula C17H23N3O2 B2737351 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 941479-31-8](/img/structure/B2737351.png)
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound with potential applications across several scientific fields. This compound features a benzo[d]imidazole ring fused with a piperidine group, allowing it to interact with biological systems in versatile ways. The compound is recognized for its complex structure and potential for creating targeted interactions in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Creating 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone involves multi-step organic synthesis. The process typically begins with the formation of the benzo[d]imidazole ring, followed by the introduction of the hydroxyethyl side chain through electrophilic aromatic substitution. The final step involves the reaction of this intermediate with a 2-methylpiperidin-1-yl ethanone precursor in the presence of a suitable coupling agent, such as EDC or DCC, under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve batch or continuous flow processes. The key to industrial synthesis lies in optimizing the yield and purity of the final product, which can be achieved by fine-tuning the reaction conditions and employing effective purification methods such as recrystallization, column chromatography, or distillation.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically involves the conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: : Can reduce the carbonyl group back to the hydroxyethyl form using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: : The hydroxyethyl group can be substituted by other functional groups through nucleophilic substitution reactions, facilitated by bases like NaOH.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
Bases for Substitution: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Depending on the reaction type, this compound can yield a range of products. Oxidation can lead to the formation of a ketone derivative, while reduction can revert it to the original hydroxyethyl form. Substitution reactions can result in various analogs with modified biological properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, acting as an intermediate in the production of advanced pharmaceutical agents.
Biology
Its interactions with biological macromolecules, such as enzymes and receptors, make it useful in studying biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicine, the compound’s ability to selectively bind to specific biological targets allows it to serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders or cancers.
Industry
Industrially, it can be used in the creation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action involves the compound binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of the benzo[d]imidazole and piperidine rings enhances its ability to cross biological membranes and interact with intracellular proteins.
類似化合物との比較
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone can be compared with other benzo[d]imidazole derivatives and piperidine-containing compounds.
Benzo[d]imidazole Derivatives: : Compounds like 2-(2-hydroxyethyl)-1H-benzo[d]imidazole show structural similarities but may lack the additional piperidine ring, affecting their biological activity.
Piperidine-containing Compounds: : Compounds like 1-(2-hydroxyethyl)piperidine share the piperidine moiety but differ in their benzo[d]imidazole structure, which influences their interaction with biological targets.
Conclusion
This compound stands out due to its complex structure, allowing diverse interactions in scientific research
特性
IUPAC Name |
2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-6-4-5-10-19(13)17(22)12-20-15-8-3-2-7-14(15)18-16(20)9-11-21/h2-3,7-8,13,21H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMMTKFFWDCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2737268.png)
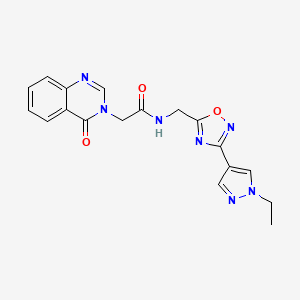
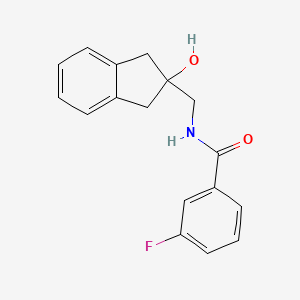

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)
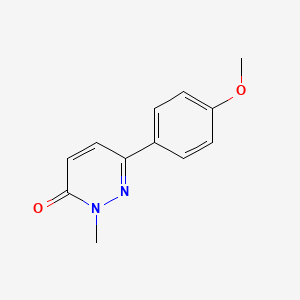
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)
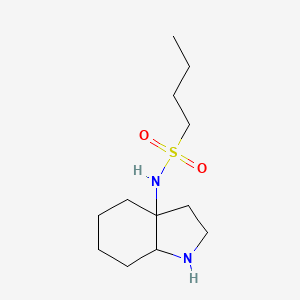
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)
![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)
![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
